molecular formula C16H17NO B312409 3,4-dimethyl-N-(3-methylphenyl)benzamide

3,4-dimethyl-N-(3-methylphenyl)benzamide

Cat. No.: B312409
M. Wt: 239.31 g/mol
InChI Key: VJUORWYHIMUOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-N-(3-methylphenyl)benzamide is a benzamide derivative featuring a 3,4-dimethyl-substituted benzoyl group linked to a 3-methylphenylamine moiety. Benzamides are widely studied for their versatility in medicinal chemistry, often serving as intermediates or active components in pharmaceuticals due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3,4-dimethyl-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO/c1-11-5-4-6-15(9-11)17-16(18)14-8-7-12(2)13(3)10-14/h4-10H,1-3H3,(H,17,18)

InChI Key

VJUORWYHIMUOPY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 3,4-dimethyl-N-(3-methylphenyl)benzamide with structurally related benzamides, highlighting key substituents and properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight logP/logSw Key Properties/Applications References
3,4-Dimethyl-N-(3-methylphenyl)benzamide 3,4-dimethylbenzoyl + 3-methylphenylamine C₁₆H₁₇NO 239.32 (calc) Not reported Hypothesized intermediate N/A
3,4-Dimethyl-N-(1-naphthyl)benzamide (thioureido variant) 1-naphthylthiourea linkage C₂₀H₁₈N₂OS 334.44 Not reported Potential metal-binding via N,O-bidentate group
3,4-Dimethyl-N-(thiazol-2-ylsulfamoylphenyl)benzamide Thiazolylsulfamoyl group C₁₈H₁₇N₃O₃S₂ 403.48 logP: ~4.99 Enhanced lipophilicity; possible antimicrobial activity
Roflumilast (PDE4 inhibitor) Difluoromethoxy, cyclo-propylmethoxy groups C₂₂H₂₄Cl₂F₂N₂O₃ 483.34 Not reported IC₅₀: 0.8 nM (PDE4 inhibition); anti-inflammatory
3-Amino-N-(2,3-dimethylphenyl)benzamide Amino group at benzoyl position C₁₅H₁₆N₂O 240.30 logSw: -4.63 Acute oral toxicity (H302); lab use

Key Observations:

  • Lipophilicity: The thiazolylsulfamoyl derivative (logP ~4.99) exhibits higher lipophilicity than the amino-substituted analog (logSw -4.63), suggesting divergent solubility and membrane permeability .
  • Toxicity: Amino-substituted benzamides (e.g., 3-amino-N-(2,3-dimethylphenyl)benzamide) are associated with acute oral toxicity (Category 4) and skin irritation, whereas thiazole-containing analogs may have distinct hazard profiles .

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